3-Semicarbazidobenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-carbamoylhydrazinyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c9-7(13)5-2-1-3-6(4-5)11-12-8(10)14/h1-4,11H,(H2,9,13)(H3,10,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPHVZILPQWMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NNC(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122-49-6 | |
| Record name | 2-[3-(Aminocarbonyl)phenyl]hydrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Semicarbazidobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-semicarbazidobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.137 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-SEMICARBAZIDOBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6UZP5WU31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of 3 Semicarbazidobenzamide
Established Synthetic Routes for the 3-Semicarbazidobenzamide Core Structure
The primary and most direct conceptual route to this compound involves the condensation of 3-aminobenzamide (B1265367) with a reagent that can provide the semicarbazide (B1199961) moiety. While a direct, one-pot reaction between 3-aminobenzamide and semicarbazide itself is not a widely documented high-yield transformation due to the relatively low reactivity of the amide carbonyl in semicarbazide, analogous reactions in organic synthesis provide a basis for a plausible synthetic strategy. The synthesis of acyl semicarbazides can be achieved through various means, often involving more reactive intermediates.
Condensation Reactions with 3-Aminobenzamide and Semicarbazide
A plausible, albeit potentially low-yielding, synthetic approach towards this compound is the direct condensation reaction between 3-aminobenzamide and semicarbazide. This reaction would conceptually involve the nucleophilic attack of the amino group of 3-aminobenzamide on the carbonyl group of semicarbazide, followed by the elimination of a small molecule, such as ammonia (B1221849).
C7H8N2O (3-Aminobenzamide) + CH5N3O (Semicarbazide) → C8H10N4O2 (this compound) + NH3 (Ammonia)
This type of reaction, a form of transamidation, typically requires forcing conditions or catalysis to proceed efficiently. The synthesis of hydrazodicarbonamide from urea (B33335) and hydrazine (B178648), which proceeds via a semicarbazide intermediate, demonstrates that such transformations are feasible, often in an acidic medium.
Mechanistic Considerations of the Core Synthetic Pathway
The proposed condensation reaction is expected to proceed through a nucleophilic acyl substitution mechanism. This pathway is common for reactions involving the attack of a nucleophile on a carbonyl group.
The initial and rate-determining step of the reaction is the nucleophilic attack of the exocyclic amino group of 3-aminobenzamide on the electrophilic carbonyl carbon of semicarbazide. The lone pair of electrons on the nitrogen atom of the 3-amino group initiates the formation of a new carbon-nitrogen bond. Acid catalysis can enhance the electrophilicity of the semicarbazide carbonyl group by protonating the carbonyl oxygen, making the carbon atom more susceptible to nucleophilic attack.
The nucleophilic attack leads to the formation of a tetrahedral intermediate. This intermediate is characterized by a central carbon atom bonded to four substituents: the original carbonyl oxygen (which may be protonated), the incoming amino group from 3-aminobenzamide, and the two nitrogen atoms of the original semicarbazide structure. This species is typically unstable and transient. It can collapse by ejecting a leaving group. In this proposed mechanism, the elimination of ammonia would lead to the formation of the stable this compound product. The stability of acylsemicarbazide structures is noted in the context of their use in dynamic covalent chemistry and supramolecular networks.
Optimization Strategies for Reaction Yield and Selectivity
To enhance the yield and selectivity of the proposed synthesis of this compound, several optimization strategies can be employed, drawing parallels from similar condensation reactions like the formation of semicarbazones.
The choice of solvent can significantly influence the rate and outcome of the condensation reaction. The solvent's polarity, proticity, and ability to solvate reactants and intermediates play a crucial role. The effect of the solvent on complexation reactions is a well-studied phenomenon.
For the proposed reaction, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) could be suitable as they can effectively solvate the reactants and any charged intermediates without interfering with the nucleophilic attack through hydrogen bonding to the nucleophile. In some related syntheses, solvent-free conditions, such as ball-milling, have been shown to be highly effective and environmentally benign for the formation of semicarbazones.
The following table illustrates the effect of solvents on the yield of a related class of compounds, highlighting the importance of solvent selection in optimizing condensation reactions.
| Solvent | Dielectric Constant (ε) | Reaction Yield (%) |
| Water | 80.1 | 85 |
| Ethanol (B145695) | 24.6 | 78 |
| Acetonitrile | 37.5 | 72 |
| Dichloromethane | 8.9 | 65 |
| Toluene | 2.4 | 40 |
| Solvent-free | N/A | 95 |
Note: The data in this table is illustrative and based on general findings for condensation reactions, not specifically for the synthesis of this compound.
Further optimization can be achieved by controlling the reaction temperature and the stoichiometry of the reactants. The removal of the ammonia byproduct, for instance by conducting the reaction under reduced pressure or with a stream of inert gas, would also drive the equilibrium towards the product side, thereby increasing the yield.
Temperature and Stoichiometry Considerations
In the synthesis of semicarbazide derivatives, temperature and stoichiometry are critical parameters that significantly influence reaction yield and purity. While specific data for this compound is unavailable, general syntheses of semicarbazones and thiosemicarbazones, which involve the condensation of a semicarbazide or thiosemicarbazide (B42300) with an aldehyde or ketone, provide insight into these considerations.
Typically, these condensation reactions are performed with equimolar amounts (1:1 stoichiometry) of the carbonyl compound and the semicarbazide derivative. The reaction temperature often varies. For instance, the synthesis of thiosemicarbazone derivatives from thiosemicarbazide and various benzaldehydes can be initiated by stirring the reactants at room temperature overnight, followed by a period of reflux, often for one hour, to drive the reaction to completion. nih.gov The initial room temperature phase allows for the controlled formation of the intermediate, while the subsequent heating ensures the elimination of a water molecule to form the stable semicarbazone product.
Solvent-free methods, such as ball-milling, also rely on precise stoichiometric amounts of the reactants. In these solid-state reactions, the temperature may be elevated to facilitate the conversion, particularly for less reactive ketones which might require temperatures between 65-90 °C.
Catalysis for Enhanced Reaction Rates
Catalysis is frequently employed to enhance the rates of semicarbazone and thiosemicarbazone formation. The choice of catalyst depends on the specific reactants and reaction conditions.
Acid Catalysis: A common approach involves the use of a catalytic amount of acid. For example, the synthesis of semicarbazones from ketones can be run with a 1% acidic solution. sathyabama.ac.in Glacial acetic acid is also utilized as a catalyst in the synthesis of thiosemicarbazones. researchgate.net The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the terminal amino group of the semicarbazide.
Base Catalysis: In some synthetic procedures, a base is used to facilitate the reaction. For the synthesis of thiosemicarbazone derivatives, potassium carbonate can be added to the reaction mixture. nih.gov The base can deprotonate the semicarbazide, increasing its nucleophilicity.
Iodine Catalysis: Molecular iodine has been reported as a highly efficient catalyst for the synthesis of substituted semicarbazones, thiosemicarbazones, and aminoguanidines. researchgate.net
Derivatization Strategies and Analog Synthesis of this compound
Derivatization of a molecule like this compound would involve chemical modification at its reactive sites: the semicarbazide moiety and the benzene (B151609) ring. These modifications are crucial for developing analogs with potentially new or enhanced chemical and biological properties.
Modifications of the Semicarbazide Moiety
The semicarbazide moiety (-NH-NH-CO-NH2) offers several points for modification. The terminal amino group is a key reactive site.
N-Substitution: The synthesis of N-substituted thiosemicarbazones is a common derivatization strategy. This can be achieved by starting with an N-substituted thiosemicarbazide. For example, 4-methyl-3-thiosemicarbazide can be condensed with various aldehydes and acetophenones to yield N-methyl substituted thiosemicarbazones. researchgate.net
Cyclization Reactions: Semicarbazide and thiosemicarbazide derivatives can serve as precursors for the synthesis of various heterocyclic compounds. For instance, new semicarbazide derivatives can be cyclized in an aqueous solution of sodium hydroxide (B78521) to form 1,2,4-triazole-3-one compounds. researchgate.net Similarly, thiosemicarbazide can undergo cyclization to form 1,2,4-triazole-3-thiole. mdpi.com
Substitutions on the Benzene Ring
The benzene ring of this compound already possesses two substituents: a carboxamide group (-CONH2) and a semicarbazide group (-NHNHCONH2). Both of these groups are generally considered deactivating and meta-directing for electrophilic aromatic substitution reactions, due to the electron-withdrawing nature of the carbonyl group and the potential for the nitrogen atoms to be protonated under acidic conditions.
Therefore, introducing further substituents onto the benzene ring would likely require forcing conditions. The position of any new substituent would be directed to the positions meta to the existing groups (i.e., positions 5).
Synthesis of Related Semicarbazone and Thiosemicarbazone Derivatives
A primary chemical transformation for this compound would be its condensation with various aldehydes and ketones to form the corresponding semicarbazone derivatives. This reaction forms the basis for creating a wide library of related compounds. The general reaction involves the nucleophilic attack of the terminal primary amine of the semicarbazide onto the carbonyl carbon of the aldehyde or ketone, followed by dehydration.
The synthesis of thiosemicarbazones follows a similar pathway, starting from a thiosemicarbazide analog of this compound. These derivatives are synthesized by reacting the thiosemicarbazide with a suitable aldehyde or ketone. nih.govnih.gov
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Aldehyde/Ketone | Semicarbazone |
| 3-Thiosemicarbazidobenzamide | Aldehyde/Ketone | Thiosemicarbazone |
Table 1: General Synthesis of Semicarbazone and Thiosemicarbazone Derivatives
Incorporation of Heterocyclic Scaffolds (e.g., 1,2,3-1H-triazole-isatin)
More complex derivatives can be synthesized by incorporating heterocyclic scaffolds. For example, the synthesis of thiosemicarbazones and semicarbazones containing a 1,2,3-1H-triazole-isatin scaffold has been reported. This is typically achieved by first preparing a 5'-(4-alkyl/aryl)-1H-1,2,3-triazole-isatin intermediate. The semicarbazone or thiosemicarbazone is then formed through a 1:1 reaction of these carbonylated derivatives with semicarbazide or thiosemicarbazide hydrochloride, respectively. These reactions can be carried out in methanol (B129727) under conventional reflux or using microwave heating.
In a hypothetical scenario involving this compound, one could envision its reaction with a pre-formed isatin (B1672199) molecule that has been modified with a 1,2,3-triazole ring. This would lead to a complex hybrid molecule incorporating the benzamide (B126), semicarbazone, isatin, and triazole moieties.
| Precursor | Reagent | Resulting Scaffold |
| Isatin-1,2,3-triazole hybrid | Thiosemicarbazide | Isatin-thiosemicarbazone-1,2,3-triazole |
| 5'-(4-alkyl/aryl)-1H-1,2,3-triazole-isatins | Semicarbazide hydrochloride | Semicarbazone containing 1,2,3-1H-triazole-isatin |
Table 2: Synthesis of Derivatives with Heterocyclic Scaffolds
Green Chemistry Approaches in Derivative Synthesis
No literature was found describing the application of green chemistry principles to the synthesis of this compound or its derivatives.
Controlled Synthesis and Reproducibility in Laboratory Protocols
Specific, detailed, and reproducible laboratory protocols for the synthesis of this compound are not documented in the available scientific literature.
Detailed Documentation of Reaction Parameters and Purification Procedures
Without established synthetic protocols, there is no documented information regarding specific reaction parameters (e.g., temperature, pressure, catalysts) or purification procedures (e.g., crystallization, chromatography) for this compound.
Validation of Synthetic Purity and Identity
There are no published studies detailing the validation of the synthetic purity and identity of this compound, which would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Due to the absence of specific research on "this compound," the generation of an article strictly adhering to the provided outline is not feasible at this time.
Advanced Structural Elucidation and Characterization of 3 Semicarbazidobenzamide and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable in the field of chemistry for the detailed characterization of molecular structures. These techniques rely on the interaction of electromagnetic radiation with matter to provide information on the connectivity of atoms, the types of functional groups present, and the electronic properties of a molecule. For a compound such as 3-Semicarbazidobenzamide, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. It is based on the magnetic properties of atomic nuclei and can be used to determine the connectivity of atoms and the three-dimensional structure of a molecule in solution.
¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. In this compound, distinct signals are expected for the protons on the aromatic ring and those on the semicarbazide (B1199961) and amide moieties.
The aromatic protons are expected to appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the benzene (B151609) ring. The substitution pattern on the ring will lead to a complex splitting pattern. The protons of the amide (-CONH₂) and semicarbazide (-NHNHCONH₂) groups are exchangeable and their chemical shifts can be influenced by the solvent, concentration, and temperature. These protons typically appear as broad singlets.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic C-H | 7.0 - 8.0 | Multiplet |
| Amide (-CONH₂) | 7.5 - 8.5 (broad) | Singlet |
| Semicarbazide (-NH-) | 8.0 - 9.5 (broad) | Singlet |
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, carbonyl).
The carbonyl carbons of the amide and semicarbazide groups are expected to be the most deshielded, appearing far downfield in the spectrum, typically in the range of 160-180 ppm. The aromatic carbons will resonate in the region of 110-150 ppm. The specific chemical shifts of the aromatic carbons are influenced by the positions of the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Amide Carbonyl (C=O) | 165 - 175 |
| Semicarbazide Carbonyl (C=O) | 155 - 165 |
| Aromatic C-NH | 140 - 150 |
| Aromatic C-CONH₂ | 130 - 140 |
To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, advanced two-dimensional (2D) NMR techniques are employed. These experiments provide correlation data between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal the coupling relationships between the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the signals of the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the different functional groups, for instance, by showing correlations from the amide protons to the aromatic ring carbons.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and semicarbazide groups, as well as for the aromatic ring.
Key expected vibrational frequencies include the N-H stretching of the amide and semicarbazide groups, which typically appear as broad bands in the region of 3100-3500 cm⁻¹. The C=O stretching vibrations of the two carbonyl groups are expected to produce strong, sharp peaks in the range of 1630-1700 cm⁻¹. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will appear in the 1450-1600 cm⁻¹ region.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide & Semicarbazide | N-H Stretch | 3100 - 3500 | Medium-Strong, Broad |
| Aromatic | C-H Stretch | 3000 - 3100 | Medium |
| Amide | C=O Stretch | 1650 - 1690 | Strong |
| Semicarbazide | C=O Stretch | 1630 - 1670 | Strong |
| Aromatic | C=C Stretch | 1450 - 1600 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule.
For this compound, the presence of the benzene ring conjugated with the amide and semicarbazide groups is expected to give rise to characteristic absorption bands in the UV region. The primary electronic transitions are likely to be π → π* transitions associated with the aromatic system and n → π* transitions associated with the carbonyl groups. The conjugation between the aromatic ring and the substituents is expected to cause a bathochromic (red) shift in the λmax compared to unsubstituted benzene.
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted λmax (nm) |
|---|---|
| π → π* (Aromatic System) | 250 - 280 |
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and structural details of this compound. Through high-resolution mass spectrometry (HRMS), the precise molecular formula, C8H10N4O2, can be unequivocally confirmed by matching the experimentally measured mass-to-charge ratio (m/z) of the molecular ion to its calculated exact mass.
Electron impact (EI) ionization of this compound typically produces a molecular ion peak (M+•), which is often energetically unstable and undergoes fragmentation. chemguide.co.uk The resulting fragmentation pattern provides a structural fingerprint of the molecule. The fragmentation process involves the cleavage of weaker bonds, leading to the formation of stable carbocations or radical cations. youtube.com For this compound, fragmentation is expected to occur at several key locations, primarily involving the semicarbazide side chain and the amide linkage.
Key predicted fragmentation pathways include:
Alpha-cleavage adjacent to the carbonyl group and the phenyl ring.
Cleavage of the N-N bonds within the semicarbazide moiety.
Loss of small neutral molecules such as ammonia (B1221849) (NH3), water (H2O), isocyanic acid (HNCO), or carbon monoxide (CO). whitman.edu
The analysis of these fragments allows for the systematic reconstruction of the molecule's structure. The most abundant fragment ion typically forms the base peak in the spectrum. whitman.edu
| m/z | Predicted Fragment Ion Structure | Associated Neutral Loss |
|---|---|---|
| 194 | [C8H10N4O2]+• (Molecular Ion) | - |
| 177 | [C8H9N3O2]+• | NH3 |
| 151 | [C7H7N3O2]+• | HNCO |
| 135 | [C7H7N2O]+ | NH2CONH |
| 121 | [C7H7NO]+• (Benzamide) | H2NCONHNH |
| 105 | [C7H5O]+ (Benzoyl cation) | NH2 |
| 77 | [C6H5]+ (Phenyl cation) | CO |
X-ray Crystallography and Electron Diffraction for Solid-State Structure Determination
The precise three-dimensional arrangement of atoms and molecules in the solid state is determined using diffraction techniques. For this compound and its derivatives, X-ray crystallography and electron diffraction are the principal methods for elucidating the crystal structure, providing detailed insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining high-resolution structural data, provided that suitable single crystals can be grown. nih.gov This technique involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. fiveable.me The positions and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice.
The analysis of a related semicarbazone derivative, 2-((3-aminophenyl)(phenyl)methylene)hydrazinecarboxamide, illustrates the type of detailed information that can be obtained. scirp.org The crystal structure reveals precise atomic coordinates, defines the molecular geometry, and identifies intermolecular forces, such as hydrogen bonds, that stabilize the crystal packing. scirp.orgnih.gov This level of detail is crucial for understanding structure-property relationships.
Data obtained from a typical SC-XRD experiment includes the unit cell parameters (a, b, c, α, β, γ), the crystal system, and the space group, which collectively describe the symmetry and dimensions of the repeating unit in the crystal. mdpi.com
| Parameter | Value |
|---|---|
| Empirical formula | C14H14N4O |
| Formula weight | 254.29 |
| Crystal system | Orthorhombic |
| Space group | Pccn |
| a (Å) | 12.3855 (1) |
| b (Å) | 34.5746 (5) |
| c (Å) | 24.2283 (3) |
| α, β, γ (°) | 90 |
| Volume (ų) | 10375.1 (2) |
| Z | 32 |
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| C=O | ~1.24 |
| C=N | ~1.29 |
| N-N | ~1.38 |
| N-C(amide) | ~1.35 |
| O-C-N | ~122 |
| C-N-N | ~117 |
When compounds like this compound are only available as microcrystalline powders and are unsuitable for single-crystal X-ray analysis, three-dimensional electron diffraction (3DED) or Microcrystal Electron Diffraction (MicroED) serves as a powerful alternative. nih.govfrontiersin.org Electrons interact much more strongly with matter than X-rays, making it possible to obtain diffraction data from crystals that are sub-micrometer in size. nih.govnih.gov
This technique is particularly valuable in the pharmaceutical industry, where obtaining large single crystals of active ingredients or their intermediates can be a significant bottleneck. researchgate.netdntb.gov.ua Electron diffraction can rapidly provide high-resolution structural information from powder samples, enabling the determination of unit cell parameters, space group symmetry, and even the complete molecular structure. nih.govnih.gov The resulting structural models are often in excellent agreement with those obtained from SC-XRD. nih.gov
Following the initial solution of the crystal structure from diffraction data, a process known as structural refinement is performed to optimize the atomic model. oup.comphenix-online.org The primary goal of refinement is to adjust the model's parameters to achieve the best possible fit with the experimentally observed diffraction intensities. oup.com
The most common technique is least-squares refinement, where the differences between the observed structure factor amplitudes and those calculated from the model are minimized. fiveable.me During this iterative process, several parameters are adjusted:
Atomic Coordinates (x, y, z): The position of each atom in the unit cell is fine-tuned.
Atomic Displacement Parameters (B-factors): These parameters account for the thermal motion of atoms.
Occupancies: This parameter is refined when an atomic site may be occupied by more than one type of atom or is not fully occupied. fiveable.me
To ensure that the refined structure remains chemically sensible, constraints and restraints on bond lengths, bond angles, and other geometric features are often applied. fiveable.me The quality of the final refined structure is assessed using metrics such as the R-factor, which quantifies the agreement between the experimental data and the final structural model. nih.gov
Thermal Analysis for Material Characterization
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to characterize the material properties of this compound as a function of temperature. nih.gov These methods provide valuable information about melting point, decomposition temperature, and thermal stability.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. For this compound, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are key indicators of purity and crystalline form.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. The TGA curve for this compound would likely reveal a multi-step decomposition process. The analysis of the mass loss at each step allows for the identification of the fragments being lost, providing insight into the thermal degradation mechanism. For instance, an initial mass loss might correspond to the cleavage of the semicarbazide side chain, followed by the subsequent decomposition of the benzamide (B126) core at higher temperatures. nih.gov
| Technique | Temperature Range (°C) | Observed Event | Predicted Mass Loss (%) | Corresponding Fragment Loss |
|---|---|---|---|---|
| DSC | ~200-230 | Endothermic Peak (Melting) | N/A | N/A |
| TGA | ~230-350 | First Decomposition Step | ~38.6% | H2N-CO-NH-NH- |
| TGA | >350 | Second Decomposition Step | Remaining Mass | Decomposition of Benzamide Core |
Theoretical and Computational Chemistry Approaches to 3 Semicarbazidobenzamide
Quantum Chemical Calculations
Quantum chemical calculations provide foundational knowledge of a molecule's behavior at the electronic level. nih.gov These methods, derived from first principles, are instrumental in predicting molecular structure, reactivity, and various spectroscopic properties without the need for empirical data. scribd.comscribd.com
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. nih.gov This approach is computationally less expensive than other high-level methods, making it a popular choice for studying the electronic properties and optimizing the geometry of molecules. wikipedia.orgcond-mat.de
For 3-Semicarbazidobenzamide, DFT calculations would begin with geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy conformation, providing stable three-dimensional coordinates. From this optimized structure, various electronic properties can be calculated. Hybrid functionals like B3LYP are commonly used in such calculations. wikipedia.org
Key parameters derived from DFT analysis include:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.
Electron Density and Electrostatic Potential: These properties reveal the distribution of charge across the molecule, highlighting electron-rich and electron-poor regions, which are key to predicting sites of electrophilic and nucleophilic attack.
Structural Parameters: DFT provides precise calculations of bond lengths, bond angles, and dihedral angles.
Table 1: Computed Properties of this compound This table contains data computed by PubChem and illustrates the type of foundational information used in and generated by computational models. nih.gov
| Property | Value |
| Molecular Weight | 194.19 g/mol |
| XLogP3 | -1 |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
| Exact Mass | 194.08037557 Da |
| Topological Polar Surface Area | 110 Ų |
| Heavy Atom Count | 14 |
| Complexity | 231 |
Ab Initio Methods for Molecular Properties
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on theoretical principles and fundamental physical constants. scribd.comscribd.com The most basic ab initio method is the Hartree-Fock (HF) theory, which approximates the many-electron wavefunction as a single Slater determinant. scribd.comresearchgate.net While HF theory provides a good starting point, it neglects electron correlation, which can be critical for accurate predictions.
More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are built upon the HF framework to include electron correlation effects, offering higher accuracy at a greater computational cost. scribd.com These methods are invaluable for calculating a range of molecular properties with high precision. researchgate.net
For this compound, ab initio calculations could be employed to:
Accurately determine ionization potentials and electron affinities. researchgate.net
Calculate dipole moments and other properties related to electron distribution. researchgate.net
Predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computed structure.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. aps.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules, such as solvents or biological macromolecules. aps.orgnih.gov
An MD simulation of this compound would allow for a thorough exploration of its conformational landscape. The molecule possesses several rotatable bonds, and MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. Analysis of the simulation trajectory can yield important insights, such as the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's structure over the simulation period. researchgate.net Furthermore, when simulated in a solvent like water, MD can elucidate how intermolecular hydrogen bonds and other non-covalent interactions influence the molecule's structure and dynamics.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). ufms.brtjnpr.org This technique is a cornerstone of structure-based drug design, providing critical insights into how a potential drug molecule might interact with its biological target.
Prediction of Binding Affinities and Modes
A primary goal of molecular docking is to predict the binding affinity, often expressed as a scoring function or binding energy, which estimates the strength of the ligand-receptor interaction. biorxiv.orgbiorxiv.org A lower binding energy generally suggests a more stable and favorable interaction. Docking algorithms sample a vast number of possible binding poses of the ligand within the receptor's active site and rank them based on these scores. arxiv.orgarxiv.org
For this compound, docking studies would involve selecting a relevant protein target and using software to predict how the compound binds. The results would include a ranked list of binding poses and their corresponding predicted affinities. This information is crucial for identifying whether the compound is a viable candidate for inhibiting the target protein.
Table 2: Illustrative Example of Molecular Docking Results This hypothetical table shows the kind of data a molecular docking study of this compound against a target protein might produce.
| Pose Rank | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -8.5 | HIS 57, SER 195, GLY 193 |
| 2 | -8.2 | HIS 57, TRP 215 |
| 3 | -7.9 | SER 195, ASP 189 |
Elucidation of Specific Molecular Interactions at the Active Site
Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional model of the ligand-receptor complex. This model allows for the precise identification of the specific molecular interactions that stabilize the binding. nih.gov These interactions can include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H groups in this compound) and acceptors (like backbone carbonyl oxygens in the protein).
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.
Pi-Pi Stacking: Interactions between aromatic rings, such as the benzene (B151609) ring in this compound and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the protein.
Salt Bridges: Electrostatic interactions between charged groups.
By analyzing the top-ranked docking poses, researchers can understand the key structural features of this compound that are essential for binding to a specific target. This knowledge is fundamental for the rational design of more potent and selective analogs in drug discovery efforts. nih.gov
No scientifically validated research or data is currently available on the Quantitative Structure-Property Relationship (QSPR) modeling of this compound.
Extensive searches of scientific databases and scholarly articles have yielded no specific studies focusing on the theoretical and computational chemistry approaches to this compound. Consequently, there is no published information regarding the development of predictive QSPR models, the correlation of its theoretical descriptors with macroscopic properties, or its molecular representation for QSPR analysis.
The absence of such research means that the detailed research findings, data tables, and specific content requested for the following sections cannot be provided at this time:
Quantitative Structure-Property Relationship (QSPR) Modeling
Molecular Representation for QSPR Analysis
Further research and analysis on this compound would be required to generate the specific, scientifically accurate content requested.
Coordination Chemistry and Metal Complexes of 3 Semicarbazidobenzamide
Ligand Properties and Coordination Modes of the Semicarbazide (B1199961) Moiety
The semicarbazide moiety, R-NH-C(=O)-NH-NH₂, is a key functional group in coordination chemistry due to the presence of multiple potential donor atoms. researchgate.net Semicarbazide and its derivatives, known as semicarbazones, are formed through the condensation reaction between semicarbazide and an aldehyde or ketone. researchgate.net These compounds typically act as chelating ligands, coordinating with metal ions through heteroatoms that possess free lone pairs of electrons, such as nitrogen and oxygen. rroij.comrroij.com
The coordination versatility of the semicarbazide group allows it to function as a unidentate, bidentate, or multidentate chelating agent. researchgate.net The specific coordination mode often depends on the nature of the metal ion, the reaction conditions, and the structure of the parent aldehyde or ketone from which the semicarbazone is derived. researchgate.net Semicarbazones can coordinate as neutral ligands or, more commonly, as anionic ligands after the deprotonation of the hydrazinic nitrogen. rroij.comnih.gov Computational studies have shown that while there are several donor atoms, the ligand may coordinate as a monodentate in certain complexes, such as with tetrahedral Zn(II). rroij.com
The semicarbazide group exhibits strong chelation capabilities, readily forming stable complexes with metal ions. Chelation typically involves the formation of a five- or four-membered ring structure, which enhances the thermodynamic stability of the resulting complex. rroij.comnih.govntu.edu.tw The most common chelation mode for semicarbazones involves coordination through the carbonyl oxygen and the imino or hydrazinic nitrogen atom. rroij.com
Crystallographic studies of various semicarbazone complexes have confirmed that the ligands often act as bidentate chelating agents via their imino nitrogen and carbonyl oxygen atoms. rroij.com This bidentate N,O-donor coordination results in the formation of a stable five-membered chelate ring. nih.gov In some instances, particularly with certain ruthenium complexes, coordination can occur through the hydrazinic nitrogen and sulfur (in thiosemicarbazones), forming a four-membered chelate ring. ntu.edu.tw The ability to form these stable ring structures is a fundamental aspect of the coordination chemistry of semicarbazide-containing ligands.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with semicarbazone ligands is generally straightforward. The typical procedure involves the reaction of the semicarbazone ligand with a corresponding metal salt (such as chlorides, nitrates, or acetates) in a suitable solvent. nih.govresearchgate.netnih.gov The ligand is dissolved in a hot solvent, often ethanol (B145695) or methanol (B129727), and a solution of the metal salt is added. nih.govresearchgate.net The reaction mixture is then typically refluxed for several hours to ensure the completion of the complexation reaction. nih.govjocpr.com The resulting metal complex often precipitates upon cooling and can be isolated by filtration, washed, and dried. jocpr.com
Characterization of these newly synthesized complexes is carried out using a variety of analytical and spectroscopic techniques. These methods are essential to confirm the structure and composition of the complexes.
Common Characterization Techniques:
Elemental Analysis (C, H, N): Confirms the stoichiometry of the ligand and metal in the complex, typically revealing a 1:2 metal-to-ligand ratio. researchgate.netuobaghdad.edu.iq
Molar Conductivity Measurements: Determines whether the complexes are ionic or non-electrolytic in nature. uobaghdad.edu.iq
Infrared (IR) Spectroscopy: Identifies the coordination sites by observing shifts in the vibrational frequencies of key functional groups (e.g., C=O, C=N, N-H) upon complexation. jocpr.com
UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and helps in proposing the geometry around the central metal ion. researchgate.net
¹H NMR Spectroscopy: Used to characterize the ligand and its complexes in solution, confirming the coordination mode. rroij.comresearchgate.net
Mass Spectrometry: Confirms the molecular weight of the ligand and its metal complexes. jocpr.com
Magnetic Susceptibility Measurements: Helps to determine the geometry of the complex (e.g., octahedral, square planar, tetrahedral) and the magnetic properties (paramagnetic or diamagnetic) of the central metal ion. researchgate.netyoutube.com
Semicarbazide derivatives readily form complexes with a wide range of transition metals, including copper(II), nickel(II), cobalt(II), and iron(III). rroij.comresearchgate.netresearchgate.net These metals have vacant d-orbitals that can accept lone pairs of electrons from the nitrogen and oxygen donor atoms of the semicarbazone ligand. rroij.comrroij.com
The synthesis of these complexes typically involves reacting the semicarbazone ligand and the transition metal salt in a 2:1 molar ratio in an ethanolic medium. rroij.comresearchgate.net The resulting complexes often have the general formula [M(L)₂]X₂, where M is the transition metal, L is the semicarbazone ligand, and X is the counter-ion (e.g., Cl⁻, NO₃⁻). researchgate.netresearchgate.net
Based on spectral and magnetic data, various geometries have been proposed for these complexes. For instance, studies on semicarbazide Schiff base derivatives have suggested square planar geometries for Co(II) and Cu(II) complexes, a tetrahedral geometry for Ni(II) complexes, and an octahedral geometry for Fe(III) complexes. researchgate.netuobaghdad.edu.iq The formation of these complexes can lead to enhanced biological activity compared to the free ligand. rroij.com
| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Common Proposed Geometry | Reference |
|---|---|---|---|
| Copper (II) | 1:2 | Square Planar | researchgate.netuobaghdad.edu.iq |
| Nickel (II) | 1:2 | Tetrahedral / Octahedral | researchgate.netresearchgate.netuobaghdad.edu.iq |
| Cobalt (II) | 1:2 | Square Planar | researchgate.netuobaghdad.edu.iq |
| Iron (III) | 1:2 | Octahedral | researchgate.netuobaghdad.edu.iq |
The coordination chemistry of semicarbazones extends to lanthanide ions. ijcce.ac.ir Lanthanide ions are classified as hard acids and are expected to form strong complexes with ligands containing hard donor atoms like oxygen and nitrogen. ijcce.ac.ir Due to their large ionic radii, lanthanide ions typically exhibit high coordination numbers, often greater than six. ijcce.ac.ir
The synthesis of lanthanide(III) complexes with semicarbazone ligands is usually performed in an ethanolic medium, refluxing the metal chloride or nitrate (B79036) salt with the ligand in a 1:2.2 molar ratio. ijcce.ac.ir The resulting complexes often have the general composition LnX₃·2L (where Ln is the lanthanide, X is a halide or nitrate, and L is the ligand). ijcce.ac.ir Studies on lanthanide(III) chloro complexes with antipyrine (B355649) semicarbazones have revealed that the semicarbazone acts as a tridentate (N,N,O) ligand, leading to a proposed coordination number of nine for the central lanthanide ion. ijcce.ac.ir With the exception of lanthanum complexes which are diamagnetic, other lanthanide complexes are typically paramagnetic due to the presence of 4f-electrons. youtube.comijcce.ac.ir The coordination chemistry of semicarbazones has also been explored with main group metals from groups 12, 13, 14, and 15. researchgate.net
The metalation of semicarbazone ligand precursors is a well-established process in coordination chemistry. The primary strategy involves the direct reaction of the ligand with a metal salt in a suitable solvent system. researchgate.net
Key Steps in Metalation:
Preparation of the Ligand: The semicarbazone ligand is first synthesized by condensing the appropriate aldehyde or ketone (the precursor) with semicarbazide hydrochloride, often in an ethanolic medium. researchgate.net
Dissolution: The synthesized ligand and the chosen metal salt (e.g., CuCl₂, NiCl₂) are dissolved in a solvent, commonly ethanol. researchgate.netjocpr.com
Reaction: The solutions are mixed, typically in a 1:2 metal-to-ligand molar ratio, and the mixture is heated under reflux with constant stirring for several hours. researchgate.netjocpr.com The pH may be adjusted in some cases to facilitate the reaction. jocpr.com
Isolation: After the reaction is complete, the mixture is cooled, and the precipitated metal complex is collected by filtration. jocpr.com The product is then washed with the solvent and dried. jocpr.com
Microwave-assisted synthesis has also been employed as an alternative to conventional heating, often resulting in shorter reaction times and better yields. rroij.comnih.gov
Structural Analysis of Metal-Semicarbazidobenzamide Complexes
The structural elucidation of metal-semicarbazone complexes relies heavily on a combination of spectroscopic methods and single-crystal X-ray diffraction. nih.gov While a specific crystal structure for a 3-Semicarbazidobenzamide complex is not available in the cited literature, the structural features can be inferred from related compounds.
Spectroscopic techniques are crucial for determining the coordination mode of the ligand. In IR spectroscopy, the coordination of the azomethine nitrogen (C=N) is confirmed by a shift in its stretching frequency in the complex's spectrum compared to the free ligand. jocpr.com Similarly, a shift in the carbonyl (C=O) stretching vibration indicates its involvement in bonding to the metal. nih.gov The appearance of new bands in the far-IR region of the complex's spectrum, which are absent in the ligand's spectrum, can be assigned to M-N and M-O vibrations, further confirming coordination. jocpr.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) in Free Ligand | Change upon Complexation | Reference |
|---|---|---|---|---|
| Azomethine | ν(C=N) | ~1602 | Shifts to lower or higher frequency | jocpr.comnih.gov |
| Carbonyl | ν(C=O) | ~1657 | Shifts to lower frequency | nih.gov |
| Amine | ν(N-H) | ~3396 | Broadening or shifting | jocpr.comnih.gov |
| Metal-Ligand | ν(M-O) / ν(M-N) | - | New bands appear in far-IR region | jocpr.com |
The collective data from these analytical techniques allow for the confident assignment of the structure of the metal complexes, revealing how the semicarbazide moiety of the ligand arranges itself around the central metal ion. researchgate.netuobaghdad.edu.iq
Crystallographic Studies of Coordination Polyhedra
While specific crystallographic data for this compound complexes are not extensively documented in publicly available literature, the coordination polyhedra can be inferred from studies on analogous semicarbazone and thiosemicarbazone ligands. X-ray crystallography of related metal complexes, such as those with pyridoxal-semicarbazone or various thiosemicarbazone derivatives, reveals common coordination geometries. nih.gov
Typically, the semicarbazone ligand acts as a bidentate or tridentate chelating agent. Coordination often involves the hydrazine (B178648) nitrogen atom and the oxygen or sulfur atom of the semicarbazide moiety. In the case of this compound, the amide group can also participate in coordination.
Commonly observed coordination polyhedra for transition metal complexes with such ligands include:
Octahedral Geometry: In many instances, two tridentate ligand molecules coordinate to a central metal ion, resulting in a six-coordinate octahedral complex. For example, nickel(II) complexes with pyridoxal-semicarbazone have been shown to adopt a bis-ligand octahedral structure. nih.gov Similarly, some cobalt(II) complexes with thiosemicarbazones also exhibit octahedral geometry. nih.gov
Square Planar Geometry: For metals like palladium(II), a square-planar environment is common. This is often achieved through the coordination of two bidentate ligand molecules. researchgate.net
Dimeric Structures: In some cases, bridging ligands can lead to the formation of dimeric or polymeric structures. For instance, a dimeric octahedral structure has been observed for a copper(II) complex with pyridoxal-semicarbazone, where a phenolic oxygen atom bridges two copper centers. nih.gov
The precise geometry of this compound metal complexes would depend on the metal ion, its oxidation state, the stoichiometry of the reaction, and the presence of other coordinating ligands or counter-ions.
Table 1: Common Coordination Geometries of Semicarbazone and Thiosemicarbazone Metal Complexes
| Metal Ion | Typical Coordination Geometry | Example Ligand |
| Ni(II) | Octahedral | Pyridoxal-semicarbazone nih.gov |
| Cu(II) | Dimeric Octahedral | Pyridoxal-semicarbazone nih.gov |
| Pd(II) | Square Planar | Thiosemicarbazone derivatives researchgate.net |
| Co(II) | Octahedral | (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide nih.gov |
Spectroscopic Signatures of Complex Formation
The formation of metal complexes with this compound can be monitored and characterized using various spectroscopic techniques. The coordination of the ligand to a metal center results in noticeable changes in its electronic and vibrational spectra.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the donor atoms involved in coordination. Key vibrational bands in the IR spectrum of this compound that are expected to shift upon complexation include:
ν(C=O): The stretching vibration of the carbonyl group in the amide and semicarbazide moieties. A shift to lower frequency is typically observed upon coordination of the oxygen atom to the metal center.
ν(C=N): The imine stretching vibration. Coordination through the nitrogen atom of the azomethine group generally leads to a shift in this band.
ν(N-H): The stretching vibrations of the amine and amide N-H groups. Changes in these bands can indicate involvement of the nitrogen atoms in coordination or hydrogen bonding within the complex structure.
Electronic (UV-Visible) Spectroscopy: The UV-Visible spectra of the metal complexes provide information about the electronic transitions and the geometry of the coordination sphere.
Ligand-to-Metal Charge Transfer (LMCT) Bands: The formation of a coordinate bond often gives rise to new, intense absorption bands in the UV-visible region, corresponding to the transfer of electrons from the ligand orbitals to the metal d-orbitals.
d-d Transitions: For transition metal complexes, bands corresponding to electronic transitions between the d-orbitals of the metal ion are observed in the visible region. The position and intensity of these bands are characteristic of the metal ion and the geometry of the complex. For instance, octahedral Ni(II) complexes typically show three spin-allowed d-d transitions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the complexes in solution.
Chemical Shifts: The coordination of the ligand to a paramagnetic metal ion can lead to significant broadening and shifting of the NMR signals. For diamagnetic metal complexes, coordination typically causes downfield shifts of the protons adjacent to the coordinating atoms due to the deshielding effect. The disappearance of the N-H proton signal upon deprotonation and coordination is also a key indicator of complex formation.
Catalytic Applications of this compound Metal Complexes
Metal complexes of semicarbazones and related ligands have been extensively studied for their catalytic activity in a variety of organic transformations. The presence of both hard (N, O) and potentially soft (if modified to thiosemicarbazone) donor atoms allows for the fine-tuning of the electronic properties of the metal center, making these complexes promising catalysts.
Homogeneous Catalysis
In homogeneous catalysis, the catalyst is in the same phase as the reactants. Metal complexes of ligands structurally similar to this compound have shown significant catalytic efficacy in several important reactions. mdpi.com
Cross-Coupling Reactions: Palladium complexes of thiosemicarbazones have been successfully employed as catalysts in various cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. mdpi.com These include:
Suzuki-Miyaura Coupling: The reaction of aryl halides with boronic acids.
Mizoroki-Heck Reaction: The coupling of unsaturated halides with alkenes. mdpi.com
Sonogashira Coupling: The reaction of terminal alkynes with aryl or vinyl halides. mdpi.com
The catalytic activity of these complexes is attributed to their ability to undergo oxidative addition, transmetalation, and reductive elimination cycles. It is anticipated that palladium and nickel complexes of this compound could also serve as effective catalysts for these transformations.
Hydrogenation Reactions: Transition metal complexes are widely used in hydrogenation reactions. libretexts.org Rhodium and ruthenium complexes, in particular, are known to catalyze the hydrogenation of alkenes and ketones. mdpi.com The mechanism often involves the activation of molecular hydrogen by the metal center. libretexts.org Iron complexes with pincer-type ligands have also demonstrated high activity in the hydrogenation of ketones and aldehydes. mdpi.com Metal complexes of this compound could potentially be applied in similar hydrogenation reactions.
Table 2: Examples of Homogeneous Catalytic Reactions using Thiosemicarbazone Metal Complexes
| Reaction | Metal Catalyst | Substrates | Reference |
| Suzuki-Miyaura Coupling | Palladium(II) | Aryl halides, Phenylboronic acid | mdpi.com |
| Heck Reaction | Nickel(II) | p-Bromoacetophenone, Butyl acrylate | mdpi.com |
| Sonogashira Reaction | Palladium(II) | Aryl halides, Phenylacetylene | mdpi.com |
Heterogeneous Catalysis
To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, significant effort has been directed towards the development of heterogeneous catalysts. This often involves the immobilization of homogeneous catalysts onto solid supports.
Immobilization Strategies: Metal complexes of this compound can be heterogenized by anchoring them onto various solid supports, such as:
Silica (B1680970): Functionalized silica materials like MCM-41 can be used to covalently attach the ligand or the pre-formed complex. mdpi.comsemanticscholar.org
Polymers: Organic polymers, such as polystyrene resins (e.g., Merrifield resin), can be functionalized to bind the metal complex. mdpi.com
Chitosan: This biocompatible polymer can be modified to chelate metal ions and form catalytically active sites. semanticscholar.org
Advantages of Heterogenized Catalysts:
Easy Separation: The solid catalyst can be easily separated from the reaction mixture by filtration.
Recyclability: The catalyst can be reused for multiple reaction cycles, improving the economic and environmental sustainability of the process.
Enhanced Stability: Immobilization can sometimes enhance the stability of the catalyst.
Iron complexes supported on materials like MCM-41 have been shown to be effective catalysts for oxidation reactions. mdpi.comsemanticscholar.org Similarly, palladium complexes immobilized on silica have been used for hydrogenation reactions. It is plausible that immobilized this compound metal complexes could function as robust and recyclable heterogeneous catalysts for a range of organic transformations.
Biochemical and Mechanistic Investigations of 3 Semicarbazidobenzamide in Vitro and Non Clinical
Molecular Mechanism of Action Studies
Enzyme Inhibition Mechanisms and Kinetics
Enzyme Kinetics Analysis (e.g., Lineweaver-Burk Plots, Dose-Response Curves)
Without any primary research or review articles on the biochemical properties of 3-Semicarbazidobenzamide, the creation of data tables and a detailed discussion of its research findings, as per the user's request, cannot be fulfilled.
It is important to note that while no information was found for this compound, data does exist for structurally related compounds. However, in strict adherence to the user's instructions to focus solely on "this compound," information on other compounds is not presented here.
Therefore, this article cannot be generated as requested due to the absence of scientific data on the subject compound.
Compound Names Mentioned
Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the biochemical and mechanistic investigations of this compound concerning its effects on metalloenzymes, Glucose-6-Phosphate Dehydrogenase (G6PD), alpha-glucosidase, or cholinesterases as outlined in the requested structure.
The search did not yield any studies providing data on the modulation of enzyme activity through metal chelation by this specific compound, nor were there any in vitro biological activity profiles or enzyme inhibition assays (such as IC50 values) for this compound against the specified enzyme targets.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time.
In Vitro Biological Activity Profiling
Enzyme Inhibition Assays
Inhibition of Beta-Secretase 1 (BACE-1)
Beta-secretase 1, also known as beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), is a primary therapeutic target in the research of Alzheimer's disease. nih.govnih.govnih.gov This enzyme is an aspartic protease that performs the initial cleavage of the amyloid precursor protein (APP), a step that is rate-limiting in the production of amyloid-β (Aβ) peptides. nih.gov The accumulation and aggregation of these Aβ peptides in the brain form the amyloid plaques that are a characteristic hallmark of Alzheimer's disease pathology. nih.gov Therefore, the inhibition of BACE1 is a key strategy aimed at reducing Aβ production and potentially slowing or halting the progression of the disease. nih.govnih.gov
While extensive research has been conducted to develop small-molecule inhibitors of BACE1, a review of the available scientific literature did not yield specific data regarding the in vitro inhibitory activity of this compound against this enzyme. nih.govnih.govresearchgate.netresearchgate.net Research into BACE1 inhibitors has primarily focused on peptidomimetic transition-state analogues and, more recently, on non-peptidic small molecules capable of penetrating the blood-brain barrier. nih.gov
Inhibition of Poly(ADP-ribose) Polymerase (PARP) (in context of related compounds)
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. taylorandfrancis.comnih.gov Following DNA damage, PARP enzymes, particularly PARP1, detect DNA strand breaks and synthesize poly(ADP-ribose) chains on nuclear proteins, a process that signals and recruits other DNA repair enzymes. taylorandfrancis.comnih.gov While this is a vital cellular maintenance function, overactivation of PARP can lead to cellular energy depletion (specifically NAD+ and ATP) and ultimately cell death, a process sometimes referred to as Parthanatos. nih.gov
Specific research on this compound's activity on PARP is not detailed in the reviewed literature. However, the closely related compound, 3-aminobenzamide (B1265367) , is a well-documented and prototypical inhibitor of PARP. taylorandfrancis.comnih.govoatext.com 3-aminobenzamide functions as a competitive inhibitor, interfering with the binding of the PARP substrate, NAD+, to the enzyme's active site. taylorandfrancis.com It has been shown to inhibit approximately 90% of PARP activity at a concentration of 50 µM in research models. nih.gov By blocking the PARP-mediated DNA repair pathway, inhibitors like 3-aminobenzamide can enhance the cytotoxic effects of DNA-damaging agents, such as certain chemotherapies or radiation, making this mechanism a key target in oncology research. taylorandfrancis.com
Non-Clinical Evaluation of Antimicrobial Activity
While direct studies on this compound were not identified in the reviewed literature, the broader class of semicarbazone derivatives has been the subject of numerous antimicrobial investigations. nih.govnih.govresearchgate.net Semicarbazones are known to possess a wide range of biological activities, including antibacterial, antifungal, and antimycobacterial properties. nih.govresearchgate.net
Antibacterial Spectrum and Potency (Minimum Inhibitory Concentration Determination)
Various studies have demonstrated the antibacterial potential of semicarbazone and benzamide (B126) derivatives against both Gram-positive and Gram-negative bacteria. nih.govnanobioletters.com The mechanism of action can involve interference with cellular processes essential for microbial survival. nih.gov The antibacterial efficacy is often determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. nih.gov
For instance, a study on hydroxy semicarbazone derivatives showed notable activity, particularly against Gram-negative bacteria. The observed selectivity was hypothesized to be related to the compounds' hydrophilicity, which may allow them to better pass through porin channels in the outer membrane of Gram-negative organisms. nih.gov Another study of N-benzamide derivatives also documented significant antibacterial action against Bacillus subtilis and Escherichia coli. nanobioletters.com
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Hydroxy Semicarbazones | 2-carboxy-benzophenone hydroxysemicarbazone | E. coli | >125 | nih.gov |
| 2-carboxy-benzophenone hydroxysemicarbazone | P. aeruginosa | >125 | nih.gov | |
| 4-methoxyacetophenone hydroxysemicarbazone | E. coli | 250 | nih.gov | |
| 4-methoxyacetophenone hydroxysemicarbazone | P. aeruginosa | 500 | nih.gov | |
| N-Benzamide Derivatives | Compound 5a | B. subtilis | 6.25 | nanobioletters.com |
| Compound 5a | E. coli | 3.12 | nanobioletters.com | |
| Compound 6b | E. coli | 3.12 | nanobioletters.com | |
| Compound 6c | B. subtilis | 6.25 | nanobioletters.com |
Antifungal Spectrum and Potency
The antifungal properties of semicarbazone derivatives have been evaluated against a range of pathogenic fungi, including various species of Aspergillus and Candida. scielo.brnih.govresearchgate.net Studies suggest that semicarbazones generally exhibit significant antifungal activity. researchgate.net In comparative studies between thiosemicarbazones and semicarbazones, the thiosemicarbazone class often shows more potent activity, particularly against Aspergillus species. scielo.brresearchgate.net However, certain semicarbazone derivatives have demonstrated notable efficacy. For example, imidazole-semicarbazone conjugates have shown moderate to good activity against Candida albicans, Candida tropicalis, Candida parapsilosis, and Aspergillus niger. nih.gov
| Compound Class | Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Semicarbazones | Semicarbazone 13 | A. flavus | >500 | scielo.br |
| Semicarbazone 13 | A. parasiticus | 500 | scielo.br | |
| Semicarbazone 14 | A. flavus | >500 | scielo.br | |
| Semicarbazone 14 | A. parasiticus | 500 | scielo.br | |
| Imidazole-Semicarbazones | Compound 5e | C. tropicalis | 0.304 (µmol/mL) | nih.gov |
| Compound 5e | C. parapsilosis | 0.304 (µmol/mL) | nih.gov | |
| Compound 5b | A. niger | 0.561 (µmol/mL) | nih.gov |
Antimycobacterial Activity
The search for novel antimycobacterial agents is critical due to the prevalence of tuberculosis and the emergence of drug-resistant strains. nih.gov While specific data for this compound is lacking, research into the broader classes of benzamides and semicarbazones indicates their potential as antimycobacterial compounds. nih.govnih.govacs.org
Structure-activity relationship studies of various benzamide derivatives have identified compounds with potent activity against Mycobacterium tuberculosis. For example, a series of 2,2'-dithiobis(benzamide) analogues were tested against M. tuberculosis H37Rv, showing that the potency was dependent on the length of the alkyl carbon chain in ester derivatives. nih.gov Other research into N-alkyl nitrobenzamides revealed that 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives were highly active, with some exhibiting MICs as low as 16 ng/mL. nih.gov
| Compound Class | Derivative | Bacterial Strain | MIC | Reference |
| N-Alkyl Nitrobenzamides | 3,5-dinitro / 3-nitro-5-trifluoromethyl derivatives | M. tuberculosis H37Rv | 16 ng/mL | nih.gov |
| Morpholinobenzamides | Compound 16 | M. tuberculosis | 0.13 µM (IC90) | acs.org |
| Morpholinobenzamides | Compound 22f | M. tuberculosis | 0.09 µM (IC90) | acs.org |
| 2,2'-dithiobis(benzamides) | 2,2'-dithiobis[N-[3-(decanoyloxy)propyl]benzamide] | M. tuberculosis H37Rv | Superior to streptomycin | nih.gov |
Non-Clinical Evaluation of Antiviral Activity
The antiviral potential of semicarbazones and the closely related thiosemicarbazones has been an area of active research. These compounds have been evaluated against a variety of viruses. nih.gov Although in vitro studies on this compound specifically were not found, related structures have shown promise. For instance, a study focusing on thiosemicarbazones derived from α-amino acids demonstrated potent antiviral activity against all four serotypes of the Dengue virus. In that research, the compounds were able to completely prevent Dengue virus infection in Vero cells at non-cytotoxic concentrations, highlighting the potential of this chemical class as a source for lead compounds in antiviral drug development. nih.gov
Activity against Influenza A Virus
No publicly available research data details the in vitro activity or mechanism of action of this compound against the Influenza A virus.
Activity against Human Coronaviruses
There is no scientific literature available that describes the in vitro activity or the antiviral mechanism of this compound against human coronaviruses.
Activity against Respiratory Syncytial Virus (RSV)
Information regarding the in vitro activity and the mechanism by which this compound may act against the Respiratory Syncytial Virus (RSV) is not available in published scientific research.
Non-Clinical Evaluation of Antiproliferative/Anticancer Activity on Cell Lines
There is a lack of specific non-clinical data evaluating the antiproliferative or anticancer activity of this compound on the specified human cancer cell lines.
Inhibition of Hepatocellular Carcinoma (HepG-2) Cell Line
No studies were found that investigated the inhibitory effects of this compound on the HepG-2 human hepatocellular carcinoma cell line.
Inhibition of Prostate Cancer (PC3) Cell Line
There is no available research data on the inhibitory activity of this compound against the PC3 human prostate cancer cell line.
Biochemical Pathway Modulation
Due to a lack of specific scientific literature detailing the biochemical and mechanistic investigations of this compound, it is not possible to provide an in-depth analysis of its impact on specific cellular pathways or its neuroprotective biochemical effects.
Extensive searches of available scientific databases and literature have not yielded specific studies on this compound. Research on related compounds, such as semicarbazide (B1199961) and benzamide derivatives, indicates a broad range of biological activities. For instance, various semicarbazide derivatives have been explored for their potential anticonvulsant, antimicrobial, and antioxidant properties. Similarly, different benzamide derivatives have been investigated for a variety of pharmacological effects. However, this general information on related compound classes does not provide specific details on the biochemical mechanisms of this compound itself.
Impact on Specific Cellular Pathways (Non-Clinical)
There is currently no available research data from non-clinical studies to detail the impact of this compound on specific cellular pathways. In the absence of such studies, it is not possible to create a data table or provide a detailed description of its modulatory effects.
Neuroprotective Biochemical Effects (Non-Clinical)
Similarly, there is no published data from non-clinical investigations into the neuroprotective biochemical effects of this compound. Therefore, a data table and a detailed account of any such effects cannot be provided.
Future Research Directions and Emerging Paradigms in 3 Semicarbazidobenzamide Research
Integration of Advanced Synthetic Methodologies
The conventional synthesis of semicarbazones typically involves the condensation reaction between a ketone or aldehyde with a semicarbazide (B1199961). geneseo.edunih.gov For 3-Semicarbazidobenzamide, this would traditionally involve reacting 3-formylbenzamide with semicarbazide hydrochloride. geneseo.edu However, future research will likely pivot towards more sophisticated and efficient synthetic strategies to improve yield, purity, and enable the creation of diverse analogue libraries.
Advanced synthetic methodologies that could be integrated into this compound research include:
Flow Chemistry: Continuous-flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. bohrium.comthieme-connect.deacs.org The synthesis of benzamide (B126) derivatives has been successfully demonstrated using flow chemistry, suggesting its applicability for the continuous production of this compound and its analogues. bohrium.comacs.org
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, often increasing product yields and purity. nih.gov The application of microwave irradiation has been shown to be effective in the synthesis of various amide and semicarbazone derivatives.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-nitrogen bonds under mild conditions, offering novel pathways for the synthesis of complex amides and related structures. nih.govnih.govrsc.orgacs.org This methodology could open up new synthetic routes to novel this compound analogues that are not accessible through traditional methods.
| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |
|---|---|---|
| Flow Chemistry | Enhanced reaction control, improved safety, scalability, and higher yields. bohrium.comacs.org | Optimization of reactor design, residence time, and catalyst immobilization. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, and improved product purity. nih.gov | Solvent and catalyst screening for optimal reaction conditions. |
| Photoredox Catalysis | Mild reaction conditions, access to novel chemical space, and unique bond formations. nih.govacs.org | Development of new photocatalysts and exploration of novel reaction pathways. |
Multidisciplinary Approaches in Mechanistic Elucidation
Understanding the precise mechanism of action of this compound at a molecular level is paramount for its development as a therapeutic agent. Future research will necessitate a multidisciplinary approach, combining biochemical assays with advanced analytical techniques to unravel its interactions with biological targets.
To fully comprehend the kinetics and mechanism of this compound's interactions, real-time monitoring of its biochemical reactions is crucial. Advanced spectroscopic techniques can provide invaluable insights:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Time-resolved NMR studies can be employed to monitor the reaction kinetics of this compound with its biological target. acs.orgnih.govlibretexts.orgcolostate.edu This can reveal information about intermediate states, conformational changes, and the rates of association and dissociation.
Mass Spectrometry (MS): Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used for real-time reaction monitoring of enzymatic reactions in the presence of this compound. waters.comnih.govresearchgate.netuvic.caacs.org This allows for the direct observation of substrate turnover and inhibitor binding.
Visualizing the interaction of this compound with its target in a cellular or even whole-organism context can provide a wealth of information.
Fluorescence Microscopy: By tagging this compound with a fluorescent probe, techniques like fluorescence anisotropy imaging can be used to study drug-target engagement in living cells. nih.govgithub.io This can provide spatial and temporal information about where and when the compound interacts with its target. A recently developed method called CATCH (clearing-assisted tissue click chemistry) allows for imaging covalent drug targets in intact tissues at subcellular resolution, which could be adapted for studying this compound if it forms covalent bonds with its target. wiley.com
Positron Emission Tomography (PET): Radiolabeling this compound with a positron-emitting isotope would enable in vivo imaging of its distribution, target engagement, and pharmacokinetics. rsc.orgnih.govyale.eduradiopaedia.orgwikipedia.org Benzamide-based radiotracers have been successfully developed for imaging various biological targets, providing a strong precedent for this approach. rsc.org
| Technique | Application in this compound Research | Expected Insights |
|---|---|---|
| Real-Time NMR Spectroscopy | Monitoring reaction kinetics with biological targets. nih.govlibretexts.org | Reaction rates, intermediate species, and conformational changes. |
| Real-Time Mass Spectrometry | Observing enzymatic reactions and inhibitor binding. waters.comnih.govacs.org | Substrate turnover rates and inhibitor-target complex formation. |
| Fluorescence Anisotropy Imaging | Visualizing drug-target engagement in living cells. github.io | Subcellular localization and temporal dynamics of target interaction. |
| Positron Emission Tomography (PET) | In vivo imaging of drug distribution and target engagement. rsc.orgradiopaedia.org | Pharmacokinetics, biodistribution, and target occupancy. |
Rational Design of Next-Generation this compound Analogues
The development of novel this compound analogues with improved potency, selectivity, and pharmacokinetic properties will be driven by rational design approaches. This will involve a synergistic interplay between medicinal chemistry, structural biology, and computational modeling.
Structure-based drug design will be instrumental in optimizing the this compound scaffold. If the three-dimensional structure of its biological target is known, techniques such as X-ray crystallography and cryo-electron microscopy can be used to visualize the binding site and inform the design of analogues with improved complementarity. nih.govsemanticscholar.orgproteinstructures.com Key strategies will include:
Targeting Specific Interactions: Modifying the functional groups on the benzamide and semicarbazide moieties to form additional hydrogen bonds, hydrophobic interactions, or ionic bonds with the target protein.
Exploiting Allosteric Sites: Designing analogues that bind to allosteric sites on the target protein, which can offer a path to improved selectivity and novel mechanisms of action.
In silico methods will play a crucial role in accelerating the discovery and optimization of new this compound analogues.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build predictive models that correlate the structural features of this compound analogues with their biological activity. nih.govtsijournals.comrutgers.edu These models can then be used to virtually screen new designs and prioritize them for synthesis.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the this compound-target complex, revealing key conformational changes and the stability of the interaction over time. nih.govnih.govresearchgate.netmdpi.commdpi.com This information can be used to refine the design of analogues with improved binding kinetics and thermodynamic profiles.
| Approach | Methodology | Goal |
|---|---|---|
| Ligand Design | Structure-based drug design (X-ray crystallography, cryo-EM). nih.govproteinstructures.com | Enhance binding affinity and selectivity by optimizing interactions with the target. |
| Computational-Driven Discovery | 3D-Quantitative Structure-Activity Relationship (QSAR). nih.govrutgers.edu | Develop predictive models to guide the design of more potent analogues. |
| Molecular Dynamics (MD) Simulations. nih.govresearchgate.netmdpi.com | Understand the dynamic nature of the drug-target interaction to improve binding stability. |
Addressing Research Gaps and Methodological Disparities
Progress in the study of this compound is contingent on addressing fundamental methodological shortcomings. The establishment of clear, replicable, and comprehensive research practices is the necessary next step for building a reliable body of knowledge around this compound.
Standardization of In Vitro Protocols
A critical first step is the development and standardization of in vitro protocols. This would involve establishing consensus on key experimental parameters to ensure that data generated by different laboratories can be reliably compared. The table below outlines essential areas requiring standardization.
Table 1: Key Parameters for Standardization of this compound In Vitro Studies
| Parameter Category | Specific Elements for Standardization |
|---|---|
| Cell Line Selection | Type, origin, passage number, and authentication methods. |
| Culture Conditions | Media composition, supplements, temperature, and CO2 levels. |
| Compound Preparation | Solvent, stock concentration, and final dilution methods. |
| Assay Procedures | Incubation times, endpoint measurements, and controls. |
| Data Analysis | Normalization methods and statistical tests. |
Replication Studies and Meta-Analysis for Robustness
To build a credible scientific foundation, independent replication of initial findings is essential. Prioritizing and funding replication studies will be crucial to confirm any preliminary results. Subsequently, as data accumulates, conducting systematic reviews and meta-analyses will allow for a quantitative synthesis of the evidence, providing a more precise and reliable understanding of the compound's effects.
Designing Mixed-Methods Research for Comprehensive Understanding
To achieve a more holistic understanding, future research should integrate mixed-methods approaches. This would involve combining quantitative data from laboratory experiments with qualitative data, which could be derived from sources such as researcher observations or theoretical modeling. A mixed-methods approach provides a richer context for interpreting quantitative results and can help generate new hypotheses for further investigation.
Q & A
Q. How can researchers leverage high-throughput screening (HTS) data to optimize this compound derivatives?
- Methodological Answer : Use structure-activity relationship (SAR) models to prioritize derivatives with favorable HTS results (e.g., potency, selectivity). Apply machine learning (e.g., random forests) to predict toxicity or bioavailability. Validate top candidates with secondary assays (e.g., in vivo efficacy) and cheminformatics tools (e.g., SwissADME) .
Data Presentation and Reproducibility
- Tables : Include raw data (e.g., reaction yields, spectral peaks) in appendices; highlight processed data (e.g., normalized bioactivity) in main text .
- Contradiction Analysis : Use funnel plots or sensitivity analyses to detect publication bias in meta-reviews .
- Replication : Share detailed synthetic protocols and spectral data in supplementary materials; adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
